(1R)-1-(5-methylfuran-2-yl)ethan-1-ol
Description
“(1R)-1-(5-methylfuran-2-yl)ethan-1-ol” is a chiral secondary alcohol characterized by a stereogenic center at the ethanol carbon, which is bonded to a 5-methylfuran-2-yl substituent. The furan ring introduces distinct electronic and steric properties compared to aromatic or halogenated phenyl analogues. The 5-methylfuran group likely enhances solubility in polar aprotic solvents due to the oxygen heteroatom, while the methyl group may increase lipophilicity slightly.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
InChI Key |
NYWUEUASUFTGQW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C)O |
Canonical SMILES |
CC1=CC=C(O1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(5-methylfuran-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: (1R)-1-(5-methylfuran-2-yl)ethan-1-one
Reduction: this compound
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation and may vary depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-methylfuran group in the target compound introduces a heteroaromatic ring, which is less electron-dense than phenyl or halogenated phenyl groups. This may reduce stability in acidic conditions compared to halogenated analogues .
- Molecular Weight : The target compound has a lower molecular weight (138.16 g/mol) than brominated or chlorinated derivatives (e.g., 243.10 g/mol for the bromo-dihydrobenzofuran analogue) , likely influencing volatility and solubility.
Biological Activity
The compound (1R)-1-(5-methylfuran-2-yl)ethan-1-ol , also known as a furan derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of furan can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Escherichia coli | 10 | ||
| Candida albicans | 12 |
The compound showed moderate activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of furan derivatives have been explored in various studies. For example, certain furan derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis | |
| MCF-7 (Breast) | 30 | Cell cycle arrest | |
| A549 (Lung) | 35 | Inhibition of proliferation |
The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the HeLa cell line being the most sensitive.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : By interfering with DNA replication processes in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Antioxidant Activity : Reducing oxidative stress, which is often elevated in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
